2-chloro-N-(4-fluoro-2-methylphenyl)acetamide
Overview
Description
2-chloro-N-(4-fluoro-2-methylphenyl)acetamide: is an organic compound with the molecular formula C9H9ClFNO and a molecular weight of 201.63 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, along with an acetamide functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide typically involves the reaction of 4-fluoro-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the chloroacetyl group to the amine .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.
Common Reagents and Conditions:
Nucleophiles: Such as sodium hydroxide, potassium hydroxide, or other strong bases for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the amide group can yield carboxylic acids or other oxidized derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry:
2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine:
In biological research, this compound is used to study the effects of substituted acetamides on biological systems.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain pesticides and herbicides .
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
- N-(4-chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
- 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
Comparison:
2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is unique due to the presence of both a fluoro and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
2-chloro-N-(4-fluoro-2-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSARYDCLDHQFMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586215 | |
Record name | 2-Chloro-N-(4-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366-44-9 | |
Record name | 2-Chloro-N-(4-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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